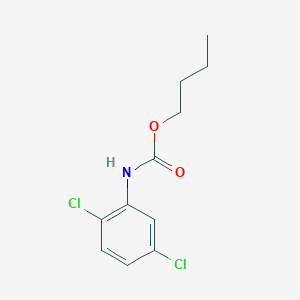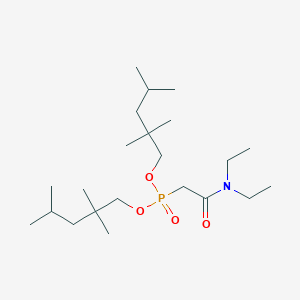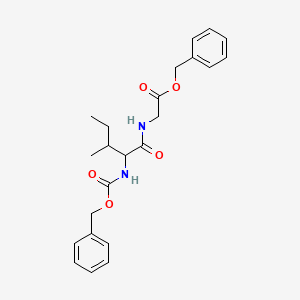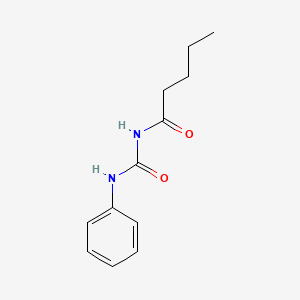
3,3'-Bis(triphenylsilyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C48H38Si2. It is characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is of interest due to its unique structural and electronic properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(triphenylsilyl)biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Biphenyl+2ClSiPh3→3,3’-Bis(triphenylsilyl)biphenyl+2HCl
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(triphenylsilyl)biphenyl are not well-documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(triphenylsilyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl anions.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(triphenylsilyl)biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(triphenylsilyl)biphenyl involves its ability to interact with various molecular targets through its silicon atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. The compound’s rigid structure and ability to form stable complexes also contribute to its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(triphenylsilyl)biphenyl
- Tetraphenylsilane
- Triphenylsilyl-substituted aromatic compounds
Uniqueness
3,3’-Bis(triphenylsilyl)biphenyl is unique due to the specific positioning of the triphenylsilyl groups on the biphenyl core, which imparts distinct electronic and structural properties. This positioning enhances its stability and makes it particularly suitable for applications requiring high thermal and chemical stability.
Eigenschaften
CAS-Nummer |
18826-15-8 |
|---|---|
Molekularformel |
C48H38Si2 |
Molekulargewicht |
671.0 g/mol |
IUPAC-Name |
triphenyl-[3-(3-triphenylsilylphenyl)phenyl]silane |
InChI |
InChI=1S/C48H38Si2/c1-7-23-41(24-8-1)49(42-25-9-2-10-26-42,43-27-11-3-12-28-43)47-35-19-21-39(37-47)40-22-20-36-48(38-40)50(44-29-13-4-14-30-44,45-31-15-5-16-32-45)46-33-17-6-18-34-46/h1-38H |
InChI-Schlüssel |
GYIIZSZMHKCZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)




![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)




